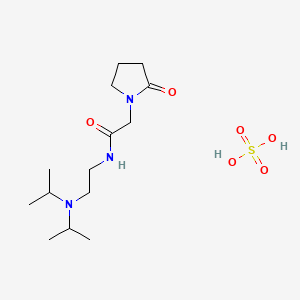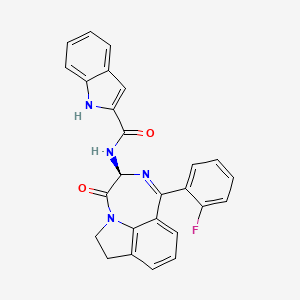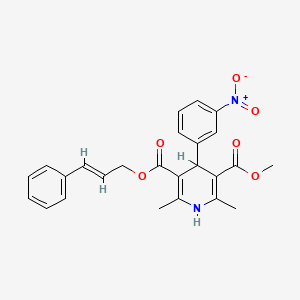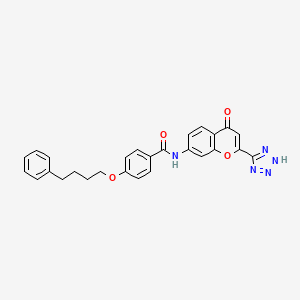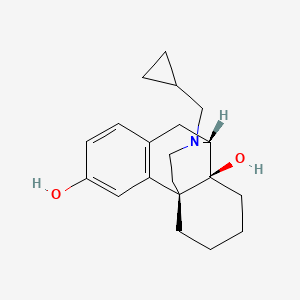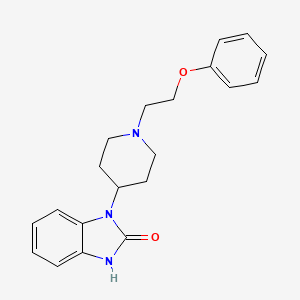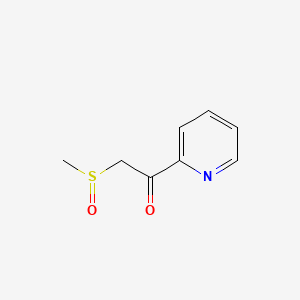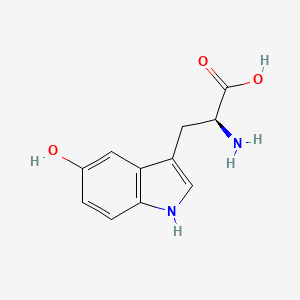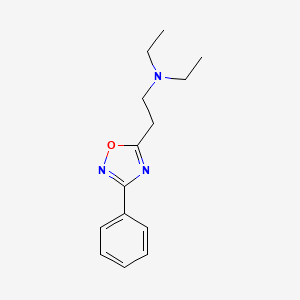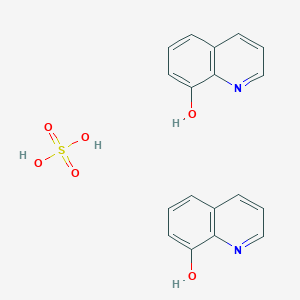
Oxyquinoline sulfate
Vue d'ensemble
Description
Oxyquinoline sulfate, also known as 8-Hydroxyquinoline sulfate, is a derivative of quinoline with antiseptic, disinfectant, and pesticide properties . It is used as a stabilizer for hydrogen peroxide and is sometimes added in cosmetic products .
Molecular Structure Analysis
Oxyquinoline sulfate is a heterocyclic phenol amine . The chemical formula for Oxyquinoline sulfate is C18H16N2O6S . It has a molecular weight of 388.39 .
Chemical Reactions Analysis
In the body, Oxyquinoline is metabolized and excreted in the urine as glucuronide conjugates and sulfate conjugates .
Physical And Chemical Properties Analysis
Oxyquinoline is virtually insoluble in water or ether but is completely soluble in alcohol, acetone, chloroform, benzene, and aqueous mineral acids . The molecular weight of Oxyquinoline is 145.2 . The melting point is 76°C, and the boiling point is 267°C . Oxyquinoline sulfate is a pale yellow, crystalline powder that has a saffron odor and a burning taste .
Applications De Recherche Scientifique
Antiseptic and Disinfectant
Oxyquinoline sulfate exhibits antiseptic and disinfectant properties . It’s used to eliminate bacteria and fungi, making it a key component in various over-the-counter products .
Stabilizer for Hydrogen Peroxide
This compound is used as a stabilizer for hydrogen peroxide . It’s often added to cosmetic products to maintain the stability of hydrogen peroxide, which is used for its oxidizing properties .
Fungicide and Bactericide in Cosmetics
In cosmetic formulations, Oxyquinoline and Oxyquinoline Sulfate are used as fungicides and bactericides . They help to prevent the growth of fungi and bacteria, thereby preserving the quality and longevity of the cosmetic products .
Biocidal Component
Oxyquinoline is used as a biocidal component in several over-the-counter products . These products are marketed for the purposes of inhibiting abnormal biological growth in the vagina and restoring natural pH .
Corrosion Inhibitor and Rust Preventive
Oxyquinoline sulfate is used as a corrosion inhibitor and rust preventive . It’s applied to metals to prevent the chemical reaction that leads to rust and corrosion .
Research in Toxicology
Oxyquinoline sulfate has been the subject of toxicological research . Studies have been conducted to assess its safety, metabolism, and potential effects on health .
Mécanisme D'action
Target of Action
Oxyquinoline sulfate, also known as 8-Quinolinol hemisulfate salt, is a heterocyclic phenol and derivative of quinoline . It primarily targets bacteria and fungi, acting as a biocide .
Mode of Action
The exact mechanism by which oxyquinoline exerts its biocidal effect is unknown . It is known to interfere with dna synthesis and inhibit certain enzymes , which could potentially disrupt the normal functioning of the targeted organisms, leading to their elimination.
Biochemical Pathways
By interfering with DNA synthesis and inhibiting certain enzymes, oxyquinoline likely disrupts essential biological processes within these organisms .
Pharmacokinetics
Information on the absorption, distribution, metabolism, and excretion (ADME) of oxyquinoline is limited. It is known that in the urine, 60% of the dose is excreted as glucuronide conjugates and 23% of the dose as sulfate conjugates . In the bile, 9% of the total dose is found as glucuronide conjugates . This suggests that oxyquinoline undergoes metabolism in the body and is primarily excreted in the urine.
Result of Action
The primary result of oxyquinoline’s action is the elimination of bacteria and fungi . This makes it an effective component in products designed to inhibit abnormal biological growth and restore natural pH .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oxyquinoline. For instance, it is known to be stable under normal conditions . It may react with strong oxidizing agents, leading to combustion . Furthermore, it is biodegradable , suggesting that it can be broken down in the environment over time. The compound’s action may also be influenced by the pH of its environment, given its use in products designed to restore natural pH .
Propriétés
IUPAC Name |
quinolin-8-ol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025436 | |
| Record name | 8-Hydroxyquinoline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxyquinoline sulfate | |
CAS RN |
134-31-6 | |
| Record name | 8-Hydroxyquinoline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYQUINOLINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VUG75Y3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the exact mechanism of action remains unclear, research suggests that Oxyquinoline Sulfate and its parent compound, Oxyquinoline, might exert their antimicrobial effects by chelating metal ions, particularly divalent cations like Cu2+ and Fe3+, which are essential for microbial enzyme activity. [] This chelation disrupts critical metabolic processes within the microorganisms, ultimately leading to their inhibition or death.
A: Research highlights some potential concerns regarding the safety of Oxyquinoline Sulfate. Studies show it exhibits mutagenic activity in the Ames test and the mouse lymphoma assay. [] While some rodent studies indicate it's not carcinogenic, the International Agency for Research on Cancer finds the existing evidence inadequate to determine carcinogenicity definitively. [] Further research, particularly on human subjects, is needed to establish a comprehensive safety profile for Oxyquinoline Sulfate.
A: Existing research on Oxyquinoline Sulfate reveals significant data gaps. For instance, there's a lack of sensitization test data for both Oxyquinoline Sulfate and Oxyquinoline. [] Furthermore, information on its UV absorption characteristics is needed, especially for leave-on cosmetic applications, to assess the potential for photoirritation and photosensitization. [] Additionally, data on impurities present in Oxyquinoline Sulfate is crucial to ensure product safety. [] Future research should prioritize addressing these gaps to enable a comprehensive safety and efficacy assessment.
A: While Oxyquinoline Sulfate demonstrates effectiveness against certain microorganisms, its efficacy relative to other antimicrobial agents remains underexplored. Research comparing its potency and spectrum of activity to alternative agents is limited. [] Additionally, the safety concerns raised by its mutagenic potential necessitate a thorough comparative analysis with existing options to determine its overall risk-benefit profile.
A: Research indicates that Oxyquinoline, the parent compound of Oxyquinoline Sulfate, is metabolized in the body and subsequently excreted in urine primarily as glucuronides. [] This suggests that the body can process and eliminate Oxyquinoline Sulfate, but further investigation is needed to determine the complete metabolic pathway and potential for accumulation in specific tissues.
A: While the provided abstracts don't explicitly mention the molecular formula and weight of Oxyquinoline Sulfate, they highlight that it is the sulfate salt of Oxyquinoline, a heterocyclic phenol. [, ] Further research in chemical databases or literature focusing on its structural characterization would provide detailed information about its molecular formula, weight, and spectroscopic data.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



